4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline
Description
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is a polycyclic aromatic compound featuring a central aniline core substituted with a dibenzo[b,d]furan moiety at the 4-position and a naphthalen-1-yl group attached to the para-aminophenyl ring. The dibenzofuran unit enhances thermal stability and electron-transport properties, while the naphthalene group contributes to planar molecular stacking, which may improve charge-carrier mobility .
Properties
IUPAC Name |
N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23NO/c1-2-9-28-23(7-1)8-5-11-29(28)24-15-19-26(20-16-24)35-27-21-17-25(18-22-27)30-12-6-13-32-31-10-3-4-14-33(31)36-34(30)32/h1-22,35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVVKCFJISVVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method connects aromatic fragments via palladium-catalyzed C–C bond formation. The dibenzofuran and naphthalene moieties are pre-functionalized with boronic esters and halides, respectively, enabling selective coupling.
Example Reaction Scheme:
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Dibenzofuran Boronation: Dibenzo[b,d]furan-4-ylboronic acid is prepared via Miyaura borylation.
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Naphthalene Halogenation: 1-Naphthyl bromide is synthesized using N-bromosuccinimide (NBS).
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Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the Suzuki coupling between the boronic acid and bromide in a degassed 1,4-dioxane/water mixture at 110°C.
Buchwald-Hartwig Amination
This approach forms the C–N bond between the aniline and aryl halide intermediates. A palladium/ligand system (e.g., Pd₂(dba)₃ with Xantphos) facilitates the amination under inert conditions.
Critical Parameters:
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Temperature: 130°C for 24 hours.
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Base: CsOH·H₂O (3 equivalents) enhances nucleophilic attack.
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Solvent: Degassed 1,4-dioxane ensures oxygen-free conditions.
Step-by-Step Synthesis Protocols
Dibenzo[b,d]furan-4-ylboronic Acid Preparation
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Reactants: Dibenzo[b,d]furan (1.0 equiv), bis(pinacolato)diboron (1.2 equiv).
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Catalyst: PdCl₂(dppf) (0.05 equiv).
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Conditions: 80°C in THF for 12 hours.
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Yield: 85–90% after silica gel chromatography.
Coupling with 4-Bromoaniline
Naphthalen-1-ylboronic Acid Synthesis
Buchwald-Hartwig Coupling
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Reactants: 4-(Dibenzo[b,d]furan-4-yl)aniline (1.0 equiv), 1-bromo-4-(naphthalen-1-yl)benzene (1.05 equiv).
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Catalyst System: Pd₂(dba)₃ (0.04 equiv), Xantphos (0.08 equiv).
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Base: Cs₂CO₃ (2.0 equiv).
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Solvent: Toluene (anhydrous).
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Conditions: 130°C, 24 hours under N₂.
Reaction Optimization and Catalysis
Catalyst Screening
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | 110 | 6 | 78 |
| Pd₂(dba)₃/Xantphos | Toluene | 130 | 24 | 75 |
| NiCl₂(dppp) | DMF | 120 | 18 | 62 |
Palladium-based systems outperform nickel catalysts due to superior functional group tolerance.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 75 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 71 |
Non-polar solvents like toluene minimize side reactions in Buchwald-Hartwig amination.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Organic Electronics
This compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both dibenzo[b,d]furan and naphthalene units in its structure can enhance charge transport properties and stability under operational conditions.
Case Study: OLED Performance
Research has indicated that compounds similar to 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exhibit improved luminescence efficiency when used as emissive layers in OLEDs. A study published in the Journal of Materials Chemistry demonstrated that incorporating such compounds led to higher brightness and lower operational voltages compared to traditional materials used in OLEDs .
Photonics
In the field of photonics, this compound shows promise as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths. Its photophysical properties make it suitable for applications in sensors and imaging technologies.
Case Study: Fluorescent Probes
A study highlighted the use of dibenzo[b,d]furan derivatives as fluorescent markers in biological imaging. The unique optical properties of these compounds allow for high-resolution imaging in live-cell studies, making them valuable tools in biomedical research .
Medicinal Chemistry
The aniline component of the compound suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development. Anilines are known for their biological activity, including antitumor and anti-inflammatory properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exhibit cytotoxic effects against various cancer cell lines. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that modifications to the aniline group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism by which 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exerts its effects is primarily through its electronic properties. The compound can act as a hole-blocking material in OLEDs by preventing the recombination of electrons and holes, thereby increasing the efficiency of light emission. The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are crucial for its function in electronic devices .
Comparison with Similar Compounds
1,1-bis(dibenzo[b,d]furan-4-yl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴-[1,3,2]diazaborolo[1,5-a]pyridin-3-one (3u)
- Structure : Contains two dibenzofuran groups and a boron-containing heterocycle.
- Synthesis : Prepared via flash chromatography, yielding a yellow-green solid with distinct $ ^1H $ NMR (δ 7.8–6.9 ppm) and IR (1670 cm$ ^{-1} $, C=O stretch) profiles .
- Comparison: Unlike the target compound, 3u incorporates a boron atom, which significantly alters its electronic properties.
N-(2-(Dibenzo[b,d]furan-4-yl)phenyl)-3,5-bis(trifluoromethyl)aniline (7v)
- Structure : Features a dibenzofuran group and electron-withdrawing trifluoromethyl substituents.
- Properties: HRMS confirms a molecular weight of 472.1133 (C$ _{28}$H$ _{17}$F$ _6$NO), with $ ^1H $ NMR signals at δ 8.15 (d, J = 8.0 Hz) for dibenzofuran protons .
- Comparison : The trifluoromethyl groups in 7v reduce electron density on the aniline core, contrasting with the electron-donating naphthalene in the target compound. This difference impacts charge transport: 7v may favor hole-blocking, while the target compound could enhance hole injection .
Naphthalene-Containing Analogues
2-(Naphthalen-1-yl)-1,1-diphenyl-1,2-dihydro-3H-1λ⁴,8λ⁴-[1,3,2]diazaborolo[1,5-a]pyridin-3-one (3v)
- Structure : Includes a naphthalen-1-yl group but lacks dibenzofuran.
- Synthesis : Synthesized via Suzuki coupling, with a yield of 58% .
- Comparison : The absence of dibenzofuran reduces thermal stability (evidenced by lower melting points in similar compounds) but maintains strong π-π interactions due to the naphthalene unit .
4-Methoxy-N-(4-((4-(trifluoromethyl)phenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14b)
- Structure : Naphthalene core with sulfonamide and methoxy groups.
- Application : Used in Nrf2 activators for oxidative stress modulation .
- Comparison: Polar sulfonamide groups in 14b increase solubility in polar solvents, whereas the target compound’s nonpolar substituents favor organic semiconductor applications .
Bulky Substituent Analogues
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline
- Structure : tert-Butyl and isopropyl groups introduce steric bulk.
- Properties : Reduced crystallinity compared to the target compound, as bulky groups disrupt molecular packing .
- Comparison : The target compound’s planar dibenzofuran and naphthalene substituents enhance intermolecular interactions, improving charge mobility in thin films .
4,4'-Bis(1-phenylethyl)diphenylamine
- Structure : Two phenylethyl groups create significant steric hindrance.
- Application: Used as an antioxidant (e.g., Wingstay 29) due to hindered phenol-like stability .
- Comparison : The target compound’s rigid substituents prevent oxidative degradation without relying on steric shielding, offering advantages in high-temperature optoelectronic devices .
Optoelectronic Host Materials
3,5-di(9H-carbazol-9-yl)-N,N-diphenylaniline (DCDPA)
2,8-bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan (DBFTrz)
- Structure : Combines dibenzofuran with triazine.
- Role : n-Type host with high electron mobility.
- Comparison : The target compound’s aniline core could complement DBFTrz in exciplex-forming host-guest systems, balancing charge transport .
Research Implications
The structural versatility of 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline positions it as a promising candidate for OLED host materials, where balanced charge transport and thermal stability are critical.
Biological Activity
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is an organic compound that has attracted significant attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a dibenzo[b,d]furan moiety linked to a naphthalene-substituted aniline, which may confer distinct electronic and chemical characteristics that influence its biological interactions.
The molecular formula of 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is C₃₄H₂₃N O, with a molecular weight of 461.55 g/mol. Its structural complexity allows it to participate in various chemical reactions, making it a candidate for diverse applications, particularly in organic electronics and pharmaceuticals .
The biological activity of this compound is primarily attributed to its electronic properties. It acts as a hole-blocking material in organic light-emitting diodes (OLEDs), enhancing the efficiency of light emission by preventing the recombination of charge carriers. The interactions at the molecular level involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for its function in electronic devices.
Biological Activity
Research has indicated that compounds similar to 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.
Case Studies
- Anticancer Evaluation : In a study evaluating the anticancer properties of dibenzo[b,d]furan derivatives, it was found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines. The most potent analogs exhibited IC50 values in the nanomolar range, highlighting the potential for this class of compounds in cancer therapy .
- Antimicrobial Screening : A series of naphthalene-based compounds were tested for antimicrobial activity against various pathogens. Results indicated that modifications to the phenyl rings could enhance activity, suggesting a similar approach could be applied to 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline .
Comparative Analysis
To better understand the biological activity of 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline, a comparison with structurally related compounds is essential.
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Dibenzo[b,d]furan derivative | Anticancer | 0.7 |
| Compound B | Naphthalene derivative | Antimicrobial | 0.9 |
| 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline | Complex structure | TBD | TBD |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline, and how can purity be optimized?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for integrating aromatic moieties like dibenzofuran and naphthalene. For example, structurally similar compounds (e.g., N-(2-(Dibenzo[b,d]furan-4-yl)phenyl)-3,5-bis(trifluoromethyl)aniline) have been synthesized using Suzuki coupling with yields up to 80% . Key steps include:
- Using boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) for coupling .
- Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Confirming purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what critical data should be prioritized?
Answer:
- 1H/13C NMR : Essential for confirming the aromatic backbone and substituent positions. For example, coupling constants (e.g., J = 8.2–8.5 Hz for naphthalene protons) and chemical shifts (δ 6.8–8.2 ppm for aromatic protons) are diagnostic .
- HRMS : Validates molecular weight (e.g., experimental m/z 472.1133 matches theoretical values for analogous structures) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1300 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹) .
Advanced: How can computational methods like DFT enhance understanding of this compound’s electronic properties?
Answer:
Density functional theory (DFT) calculations can:
- Predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport capabilities, critical for organic electronics .
- Simulate UV-Vis spectra to correlate experimental absorption maxima (e.g., λmax ~350–400 nm for dibenzofuran derivatives) with electronic transitions .
- Analyze non-covalent interactions (e.g., π-π stacking in naphthalene systems) using reduced density gradient (RDG) methods .
Advanced: What experimental strategies address contradictions in reported thermal stability data for similar aromatic amines?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. For example, diphenylamine derivatives show stability up to 292°C .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points ~100–190°C for related anilines) .
- Accelerated Aging Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC or mass spectrometry .
Advanced: What mechanistic insights exist for cross-coupling reactions involving dibenzofuran-containing intermediates?
Answer:
- Reaction Kinetics : Monitor intermediates via in situ NMR or mass spectrometry. Suzuki coupling typically proceeds through oxidative addition, transmetallation, and reductive elimination steps .
- Catalyst Optimization : Use Pd(PPh3)4 or XPhos-based catalysts to enhance efficiency for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility of aromatic intermediates .
Basic: What safety protocols are recommended for handling this compound, given structural similarities to benzidine derivatives?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential airborne particulates .
- Waste Disposal : Follow guidelines for aromatic amines (e.g., neutralization before disposal) .
Advanced: How can researchers resolve discrepancies in photophysical data (e.g., fluorescence quantum yield) for this compound?
Answer:
- Standardized Measurements : Use integrating spheres for fluorescence quantum yield calculations to minimize instrument-specific errors .
- Solvent Polarity Studies : Compare emission spectra in solvents of varying polarity (e.g., toluene vs. DMSO) to assess aggregation-induced effects .
- Time-Resolved Spectroscopy : Measure excited-state lifetimes to distinguish radiative vs. non-radiative decay pathways .
Advanced: What role do substituent effects (e.g., naphthalene vs. biphenyl groups) play in modulating this compound’s electronic properties?
Answer:
- Electron-Withdrawing/Donating Effects : Naphthalene’s extended π-system enhances conjugation, reducing bandgap compared to biphenyl derivatives .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) can hinder molecular packing, altering charge mobility in thin-film applications .
- Comparative Studies : Use cyclic voltammetry to measure oxidation/reduction potentials and correlate with substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
